molecular formula C18H15ClN4O B6716998 N-[4-chloro-3-[(2-methylbenzimidazol-1-yl)methyl]phenyl]-2-cyanoacetamide

N-[4-chloro-3-[(2-methylbenzimidazol-1-yl)methyl]phenyl]-2-cyanoacetamide

Cat. No.: B6716998
M. Wt: 338.8 g/mol
InChI Key: SKHWCBAQPSXUGY-UHFFFAOYSA-N
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Description

N-[4-chloro-3-[(2-methylbenzimidazol-1-yl)methyl]phenyl]-2-cyanoacetamide is an organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-[4-chloro-3-[(2-methylbenzimidazol-1-yl)methyl]phenyl]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c1-12-21-16-4-2-3-5-17(16)23(12)11-13-10-14(6-7-15(13)19)22-18(24)8-9-20/h2-7,10H,8,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHWCBAQPSXUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)NC(=O)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-chloro-3-[(2-methylbenzimidazol-1-yl)methyl]phenyl]-2-cyanoacetamide typically involves multiple organic synthesis steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents, followed by ring closure to form the benzimidazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

N-[4-chloro-3-[(2-methylbenzimidazol-1-yl)methyl]phenyl]-2-cyanoacetamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-[(2-methylbenzimidazol-1-yl)methyl]phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

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